molecular formula C21H17Cl2N3O3S2 B12130936 4-Chloro-benzoic acid N'-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide

4-Chloro-benzoic acid N'-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide

Cat. No.: B12130936
M. Wt: 494.4 g/mol
InChI Key: ZTQHKDVUIRTPGA-ATVHPVEESA-N
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Description

4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydrazide group, and multiple chloro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide typically involves multiple steps, starting with the preparation of 4-chloro-benzoic acid. This can be achieved through the chlorination of benzoic acid using reagents such as thionyl chloride or phosphorus pentachloride .

The next step involves the formation of the thiazolidinone ring, which can be synthesized by reacting 2-chloro-phenyl isothiocyanate with a suitable aldehyde under basic conditions . The resulting intermediate is then reacted with 4-chloro-benzoic acid hydrazide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or proteins involved in critical biological processes, leading to its observed biological activities . The thiazolidinone ring and hydrazide group are key structural features that contribute to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-benzoic acid: A simpler analog with similar chloro substituents but lacking the thiazolidinone and hydrazide groups.

    2-Chloro-phenyl isothiocyanate: A precursor used in the synthesis of the target compound, with similar structural features.

    Thiazolidinone derivatives: Compounds with the thiazolidinone ring structure, exhibiting similar biological activities.

Uniqueness

4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide is unique due to its combination of structural features, including the thiazolidinone ring, hydrazide group, and multiple chloro substituents

Properties

Molecular Formula

C21H17Cl2N3O3S2

Molecular Weight

494.4 g/mol

IUPAC Name

4-chloro-N'-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide

InChI

InChI=1S/C21H17Cl2N3O3S2/c22-15-9-7-13(8-10-15)19(28)25-24-18(27)6-3-11-26-20(29)17(31-21(26)30)12-14-4-1-2-5-16(14)23/h1-2,4-5,7-10,12H,3,6,11H2,(H,24,27)(H,25,28)/b17-12-

InChI Key

ZTQHKDVUIRTPGA-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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